Benzaldehyde, 2-(heptyloxy)-
Description
Overview of Aldehyde Chemistry in Organic Synthesis
Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. britannica.com Their general formula is R-CHO. medium.com This functional group is highly reactive, making aldehydes key intermediates in a multitude of organic reactions. medium.comnumberanalytics.com They can be oxidized to form carboxylic acids and reduced to produce primary alcohols. medium.com Aldehydes also readily undergo nucleophilic addition reactions. solubilityofthings.com
The versatility of aldehydes makes them crucial building blocks in the synthesis of more complex molecules. numberanalytics.com They are fundamental in producing a wide array of products, from pharmaceuticals and agrochemicals to fragrances and dyes. numberanalytics.com Common examples of aldehydes include formaldehyde, used in resins and disinfectants, and benzaldehyde (B42025), which is used as a flavoring agent. medium.comnumberanalytics.com
Significance of Alkoxy-Substituted Benzaldehydes in Chemical Research
Alkoxy-substituted benzaldehydes are a specific class of benzaldehyde derivatives that have garnered significant interest in chemical research. The introduction of an alkoxy group (an alkyl group single-bonded to an oxygen atom) to the benzene (B151609) ring can modify the electronic properties of the ring and introduce hydrophobic characteristics. This structural modification allows for the fine-tuning of the molecule's physical and chemical properties.
These compounds serve as important intermediates in the synthesis of various valuable molecules. For instance, they are used in the creation of pharmaceuticals, agrochemicals, and specialty chemicals. evitachem.com The length and nature of the alkoxy chain have a profound impact on the properties of the resulting compounds, a key factor in materials science, particularly in the development of liquid crystals.
Current Research Landscape Pertaining to Benzaldehyde, 2-(heptyloxy)-
Benzaldehyde, 2-(heptyloxy)-, with the chemical formula C14H20O2, is an aromatic aldehyde that is a subject of ongoing research. evitachem.com Its structure, featuring a heptyloxy group at the ortho position of the benzaldehyde, gives it unique properties that are being explored in various scientific fields.
Current research indicates its use as an intermediate in the synthesis of more complex molecules. For example, it is a precursor in the synthesis of certain liquid crystals and has been investigated for its potential in creating advanced materials. The specific positioning of the heptyloxy group influences the compound's reactivity and physical characteristics.
Conceptual Frameworks for Investigating Structure-Activity Relationships in Alkoxybenzaldehydes
The investigation of structure-activity relationships (SAR) is a critical aspect of research involving alkoxybenzaldehydes. SAR studies aim to understand how the chemical structure of a molecule relates to its biological or chemical activity. wikipedia.org This allows for the targeted design of new compounds with desired properties by modifying their chemical structure. wikipedia.org
For alkoxybenzaldehydes, SAR studies often focus on how variations in the length and branching of the alkoxy chain, as well as the position of substitution on the benzene ring, affect the compound's properties. These relationships are crucial for developing new pharmaceuticals, materials, and other functional molecules. Quantitative structure-activity relationship (QSAR) models are often employed to build mathematical relationships between the chemical structure and the observed activity, enabling predictive modeling. wikipedia.org
Compound Names
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-heptoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-8-11-16-14-10-7-6-9-13(14)12-15/h6-7,9-10,12H,2-5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPLOSMFKYAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597188 | |
| Record name | 2-(Heptyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66049-86-3 | |
| Record name | 2-(Heptyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzaldehyde, 2 Heptyloxy
Alkylation Strategies for Ortho-Hydroxybenzaldehyde Precursors
A primary and direct approach to synthesizing Benzaldehyde (B42025), 2-(heptyloxy)- involves the alkylation of the phenolic hydroxyl group of 2-hydroxybenzaldehyde, commonly known as salicylaldehyde (B1680747). This strategy leverages the well-established reactivity of phenols to form ethers.
Etherification Reactions with Heptyl Halides
The most common method for this transformation is the Williamson ether synthesis, a robust and versatile reaction for preparing both symmetrical and asymmetrical ethers. byjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com
The synthesis begins with the deprotonation of the hydroxyl group of salicylaldehyde using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a heptyl halide (e.g., 1-bromoheptane (B155011) or 1-iodoheptane), displacing the halide and forming the desired ether linkage. masterorganicchemistry.com The choice of reactants and conditions is crucial for optimizing the yield and minimizing side reactions. Since the SN2 mechanism is favored, primary alkyl halides like 1-bromoheptane are ideal substrates, as secondary or tertiary halides could lead to competing elimination reactions. byjus.commasterorganicchemistry.com
Key reaction parameters include the choice of base, solvent, and temperature. A variety of bases can be employed, with common choices being potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or stronger bases like sodium hydride (NaH) for complete deprotonation. francis-press.com The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile, N,N-dimethylformamide (DMF), or acetone, which can solvate the cation of the base while not interfering with the nucleophilic phenoxide. byjus.com Reaction temperatures generally range from room temperature to reflux, often between 50-100 °C, with reaction times spanning from a few hours to a full day to ensure completion. byjus.com
| Parameter | Typical Conditions for Williamson Ether Synthesis |
| Precursor | 2-Hydroxybenzaldehyde (Salicylaldehyde) |
| Alkylating Agent | 1-Bromoheptane, 1-Iodoheptane |
| Base | K₂CO₃, NaOH, KOH, NaH |
| Solvent | Acetonitrile, DMF, DMSO, Acetone |
| Temperature | 50 - 100 °C |
| Mechanism | SN2 |
Catalytic Approaches in Ether Synthesis
To enhance the efficiency and yield of the etherification, particularly in industrial applications or biphasic systems, catalytic methods are often employed. Phase-transfer catalysis (PTC) is a highly effective technique for this purpose. crdeepjournal.orgfzgxjckxxb.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the migration of the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase containing the heptyl halide. dalalinstitute.com This process overcomes the mutual insolubility of the reactants, leading to accelerated reaction rates, milder reaction conditions, and often higher yields. dalalinstitute.com
The catalyst's lipophilic cation pairs with the phenoxide anion, shuttling it across the phase boundary where it can react with the alkyl halide. dalalinstitute.com This methodology is considered a "green chemistry" approach as it can reduce the need for harsh organic solvents and may allow the reaction to proceed at lower temperatures. fzgxjckxxb.com
| Catalytic Method | Catalyst Example | Typical Reactants | Advantage |
| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide (TBAB) | Salicylaldehyde, 1-Bromoheptane, aq. NaOH | Enhanced reaction rate, milder conditions, improved yield in biphasic systems. dalalinstitute.com |
Modified Aldehyde Functionalization Routes
An alternative synthetic strategy involves constructing the heptyloxybenzene backbone first, followed by the introduction of the aldehyde functional group at the ortho position. This approach can be advantageous if the precursor, heptyloxybenzene, is readily available or if direct alkylation of salicylaldehyde proves to be low-yielding.
Formylation of Heptyloxybenzene Derivatives
Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, such as heptyloxybenzene. chemistrysteps.comorganic-chemistry.org The heptyloxy group is an activating, ortho-, para-directing group, making the benzene (B151609) ring susceptible to electrophilic aromatic substitution.
The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃). jk-sci.comnrochemistry.com The electron-rich heptyloxybenzene attacks this electrophile, leading to the formation of an intermediate that, upon aqueous workup, hydrolyzes to yield the aldehyde. organic-chemistry.org While the reaction can produce both ortho and para isomers, the para-substituted product is often favored due to reduced steric hindrance. jk-sci.com However, reaction conditions can sometimes be tuned to influence the ortho/para ratio.
| Formylation Reaction | Reagents | Substrate | Key Feature |
| Vilsmeier-Haack | DMF, POCl₃, followed by H₂O workup | Heptyloxybenzene | Formylates electron-rich aromatic rings; regioselectivity can be a challenge. chemistrysteps.comjk-sci.com |
Oxidation of 2-(heptyloxy)benzyl Alcohol Precursors
This two-step approach involves first preparing 2-(heptyloxy)benzyl alcohol and then selectively oxidizing it to the corresponding aldehyde. The precursor alcohol can be synthesized through methods such as the reduction of 2-(heptyloxy)benzoic acid or its esters using reducing agents like lithium aluminum hydride (LiAlH₄).
The critical step is the selective oxidation of the primary benzylic alcohol to Benzaldehyde, 2-(heptyloxy)-. Over-oxidation to the carboxylic acid must be avoided. While traditional reagents like pyridinium (B92312) chlorochromate (PCC) can achieve this, they are hazardous. gordon.edu Modern synthetic chemistry favors greener and more selective catalytic methods. These often utilize clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). gordon.eduorganic-chemistry.org
Catalytic systems based on transition metals such as palladium, cobalt, or copper have demonstrated high efficiency and selectivity for benzyl (B1604629) alcohol oxidation. rsc.orgresearchgate.netresearchgate.net For instance, a cobalt-based catalyst supported on nitrogen-doped carbon has shown excellent selectivity (nearly 99.9%) for benzaldehyde at high conversion rates using O₂ as the oxidant. rsc.org Another environmentally friendly approach is the use of photocatalysts, such as Eosin Y, which can mediate the aerobic oxidation of benzyl alcohols under mild conditions using visible light. organic-chemistry.org
| Oxidation Method | Catalyst/Reagent | Oxidant | Key Features |
| Catalytic Aerobic Oxidation | Co₁/NC (Cobalt on Nitrogen-doped Carbon) | O₂ | High conversion and excellent selectivity for the aldehyde. rsc.org |
| Photochemical Oxidation | Eosin Y (photocatalyst) | O₂ / Blue LED | Green, metal-free method with good yields and functional group tolerance. organic-chemistry.org |
| Catalytic H₂O₂ Oxidation | Molybdate-based catalyst | H₂O₂ | Environmentally safer alternative to heavy-metal reagents. gordon.edu |
| Palladium-Catalyzed Oxidation | Supported Pd nanoparticles | O₂ | Widely studied for high activity and selectivity in benzyl alcohol oxidation. researchgate.net |
Condensation Reactions as Synthetic Routes for Derivatives
Once synthesized, Benzaldehyde, 2-(heptyloxy)- serves as a valuable building block for creating more complex molecules through condensation reactions. As an aromatic aldehyde lacking α-hydrogens, it cannot self-condense but readily reacts with enolizable aldehydes or ketones.
The Claisen-Schmidt condensation, a type of crossed-aldol reaction, is a prominent example. wikipedia.org In this base-catalyzed reaction, Benzaldehyde, 2-(heptyloxy)- acts as the electrophilic partner and reacts with a ketone (e.g., acetone, acetophenone) or another aldehyde that possesses α-hydrogens. nih.govgordon.edu The reaction typically proceeds through a β-hydroxy carbonyl intermediate which readily dehydrates to form a stable, conjugated α,β-unsaturated ketone (a chalcone (B49325) derivative if acetophenone (B1666503) is used). miracosta.edupraxilabs.com These reactions are often carried out using a base like NaOH or KOH in an alcoholic solvent. gordon.edu
Another important transformation is the Perkin reaction, which is used to synthesize α,β-unsaturated aromatic acids, often derivatives of cinnamic acid. wikipedia.org This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate). iitk.ac.inlscollege.ac.inlongdom.org Reacting Benzaldehyde, 2-(heptyloxy)- under Perkin conditions would yield 2-(heptyloxy)cinnamic acid, a valuable synthetic intermediate.
| Condensation Reaction | Reactant Partner | Catalyst/Base | Product Type |
| Claisen-Schmidt | Acetone, Acetophenone, or other enolizable carbonyls | NaOH, KOH | α,β-Unsaturated ketone or aldehyde. wikipedia.org |
| Perkin Reaction | Acetic anhydride | Sodium acetate | α,β-Unsaturated aromatic acid (Cinnamic acid derivative). wikipedia.org |
Advanced Coupling Reactions in Scaffold Construction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. To be utilized in these reactions, Benzaldehyde, 2-(heptyloxy)- must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate, at a position on the aromatic ring.
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. mdpi.com For a derivative like 5-bromo-2-(heptyloxy)benzaldehyde, this reaction enables the introduction of a wide variety of aryl or vinyl substituents at the 5-position.
The catalytic cycle typically involves three key steps:
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov
The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand (e.g., phosphines like PCy₃ or SPhos), base (e.g., K₂CO₃, K₃PO₄), and solvent system is crucial for achieving high yields. nih.govrsc.org
Table 3: Hypothetical Suzuki-Miyaura Coupling Reactions
| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base |
|---|---|---|---|
| 5-Bromo-2-(heptyloxy)benzaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ |
| 4-Iodo-2-(heptyloxy)benzaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ |
| 5-Bromo-2-(heptyloxy)benzaldehyde | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ |
This table provides illustrative examples of Suzuki-Miyaura coupling based on a halogenated derivative of the title compound.
The Heck and Sonogashira reactions are powerful methods for introducing unsaturated moieties onto an aromatic scaffold, starting from an aryl halide derivative of Benzaldehyde, 2-(heptyloxy)-.
The Heck reaction couples the aryl halide with an alkene in the presence of a Pd(0) catalyst and a base. The reaction typically proceeds via oxidative addition, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the substituted alkene product.
The Sonogashira coupling reaction joins an aryl halide with a terminal alkyne. organic-chemistry.org This reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II) intermediate (formed from oxidative addition of the aryl halide to Pd(0)). Reductive elimination then yields the aryl-alkyne product. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes. organic-chemistry.org
Table 4: Heck and Sonogashira Coupling Reaction Examples
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base |
|---|---|---|---|---|
| Heck | 5-Bromo-2-(heptyloxy)benzaldehyde | Styrene (B11656) | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine |
| Heck | 4-Iodo-2-(heptyloxy)benzaldehyde | Ethyl acrylate | PdCl₂ | K₂CO₃ |
| Sonogashira | 5-Bromo-2-(heptyloxy)benzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine |
This table outlines plausible Heck and Sonogashira reactions for creating unsaturated derivatives.
Chemical Reactivity and Transformation Pathways of Benzaldehyde, 2 Heptyloxy
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group in Benzaldehyde (B42025), 2-(heptyloxy)- serves as a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon, influenced by both the electron-withdrawing nature of the oxygen atom and the electronic effects of the aromatic ring and the heptyloxy group, dictates its reactivity towards a wide array of nucleophiles.
Formation of Alcohols and Amines
The reaction of Benzaldehyde, 2-(heptyloxy)- with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a fundamental method for the formation of secondary alcohols. The nucleophilic alkyl or aryl group from the organometallic compound adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the corresponding alcohol. For instance, the reaction with methylmagnesium bromide would produce 1-(2-(heptyloxy)phenyl)ethanol.
Reductive amination provides a pathway to synthesize amines from Benzaldehyde, 2-(heptyloxy)-. This one-pot reaction typically involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, respectively, under mildly acidic conditions. The intermediate is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to afford the corresponding amine. The choice of the amine reactant determines the nature of the final product, allowing for the synthesis of a diverse range of substituted amines.
Table 1: Representative Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Alkyl/Aryl | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |
| Amine (Primary) | Methylamine (CH₃NH₂) | Secondary Amine (via reductive amination) |
| Amine (Secondary) | Dimethylamine ((CH₃)₂NH) | Tertiary Amine (via reductive amination) |
Imine Formation: Mechanistic Studies and Kinetics
The condensation of Benzaldehyde, 2-(heptyloxy)- with primary amines leads to the formation of imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and proceeds through a carbinolamine intermediate. The reaction rate is highly dependent on the pH of the medium. Optimal rates are generally observed in weakly acidic conditions (pH 4-5). At high pH, the concentration of the protonated carbinolamine, which is necessary for the elimination of water, is too low. Conversely, at low pH, the amine nucleophile is protonated and becomes non-nucleophilic, thus inhibiting the initial addition step.
Kinetic studies on substituted benzaldehydes indicate that the electronic nature of the substituents on the aromatic ring influences the rate of imine formation. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the amine. The ortho-heptyloxy group in the target molecule is an electron-donating group, which might slightly decrease the rate of imine formation compared to unsubstituted benzaldehyde due to a reduction in the electrophilicity of the carbonyl carbon. However, steric hindrance from the bulky heptyloxy group could also play a role in the reaction kinetics.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of Benzaldehyde, 2-(heptyloxy)- is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the existing substituents: the aldehyde group and the heptyloxy group. The aldehyde group is a meta-directing and deactivating group due to its electron-withdrawing nature. In contrast, the heptyloxy group is an ortho-, para-directing and activating group because the oxygen atom can donate electron density to the ring through resonance.
In cases of competing directing effects, the more strongly activating group generally dictates the position of substitution. Therefore, the heptyloxy group is expected to be the dominant directing group. As a result, incoming electrophiles will preferentially substitute at the positions ortho and para to the heptyloxy group. Given that the aldehyde group occupies one of the ortho positions, the primary products of electrophilic aromatic substitution are expected to be substitution at the other ortho position (C6) and the para position (C4) relative to the heptyloxy group. Steric hindrance from the bulky heptyloxy group may favor substitution at the less hindered para position.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 2-(Heptyloxy)-5-nitrobenzaldehyde and 2-(Heptyloxy)-3-nitrobenzaldehyde |
| Halogenation | Br⁺, Cl⁺ | 4-Bromo-2-(heptyloxy)benzaldehyde and 6-Bromo-2-(heptyloxy)benzaldehyde |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2-(heptyloxy)benzaldehyde and 6-Acyl-2-(heptyloxy)benzaldehyde |
Oxidation and Reduction Potentials of the Aldehyde Moiety
The aldehyde functional group in Benzaldehyde, 2-(heptyloxy)- can be either oxidized to a carboxylic acid or reduced to a primary alcohol. The ease of these transformations is related to the oxidation and reduction potentials of the aldehyde moiety, which can be influenced by the electronic properties of the substituents on the aromatic ring.
Selective Reduction Strategies
The selective reduction of the aldehyde group in the presence of other potentially reducible functional groups is a common synthetic challenge. For the reduction of Benzaldehyde, 2-(heptyloxy)- to the corresponding primary alcohol, 2-(heptyloxy)benzyl alcohol, mild reducing agents are typically employed.
Common Reducing Agents and their Selectivity:
Sodium Borohydride (NaBH₄): A versatile and mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. It is generally unreactive towards esters and other less reactive carbonyl groups, making it a good choice for the selective reduction of the aldehyde moiety.
Diisobutylaluminium Hydride (DIBAL-H): A powerful and sterically hindered reducing agent. While it can reduce esters to aldehydes at low temperatures, it will reduce aldehydes to primary alcohols. Its utility for the selective reduction of an aldehyde in the presence of an ester would depend on careful control of reaction conditions.
The presence of the heptyloxy group is unlikely to interfere with these common reduction methods.
Controlled Oxidation Pathways
The aldehyde group of Benzaldehyde, 2-(heptyloxy)- can be readily oxidized to the corresponding carboxylic acid, 2-(heptyloxy)benzoic acid. A variety of oxidizing agents can accomplish this transformation.
Common Oxidizing Agents:
Potassium Permanganate (KMnO₄): A strong oxidizing agent that will effectively convert the aldehyde to a carboxylic acid. The reaction is typically carried out under basic or neutral conditions, followed by acidification.
Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are often used for the oxidation of primary alcohols to aldehydes, but under more vigorous conditions, they can oxidize aldehydes to carboxylic acids.
Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes. This reaction is often used as a qualitative test for aldehydes.
The heptyloxy ether linkage is generally stable to these oxidizing conditions, allowing for the selective transformation of the aldehyde group.
Table 3: Summary of Oxidation and Reduction Reactions
| Transformation | Reagent Example | Product |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | 2-(Heptyloxy)benzyl alcohol |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-(Heptyloxy)benzoic acid |
Cyclization Reactions Leading to Heterocyclic Systems
While research specifically detailing the cyclization reactions of Benzaldehyde, 2-(heptyloxy)- to form heterocyclic systems is not extensively documented, the reactivity of analogous ortho-alkoxy substituted benzaldehydes suggests potential transformation pathways. The participation of the 2-(heptyloxy) group in cyclization would likely require its prior modification or the involvement of the aldehyde group in a reaction that subsequently allows for ring closure onto the ortho position.
One potential, albeit indirect, pathway involves the conversion of the aldehyde to a different functional group that can undergo cyclization. For instance, studies on other ortho-substituted benzaldehydes have shown that transformation into a tosylhydrazone, followed by thermal or photolytic decomposition, can generate a carbene intermediate. This highly reactive species can then undergo intramolecular C-H insertion to form a five-membered ring, such as a dihydrofuran derivative. In the case of Benzaldehyde, 2-(heptyloxy)-, this would theoretically lead to a furan (B31954) ring fused with the benzene ring, incorporating the etheric oxygen. However, the specific conditions and yields for such a reaction with a heptyloxy group are not reported.
Another hypothetical pathway for cyclization could involve intramolecular photochemical reactions. If the heptyloxy chain were functionalized with a photosensitive group, such as a double bond, it might be possible to induce a [2+2] cycloaddition or other photochemical ring-forming reactions. For example, if an unsaturated moiety were present at the appropriate position on the heptyloxy chain, light-induced cyclization could potentially lead to the formation of a heterocyclic ring containing the ether oxygen. This approach, however, remains speculative in the absence of direct experimental evidence for Benzaldehyde, 2-(heptyloxy)-.
It is important to note that many classical named reactions that utilize benzaldehydes for the synthesis of heterocycles, such as the Pomeranz–Fritsch or Pictet-Spengler reactions, typically involve the reaction of the aldehyde with another molecule and subsequent cyclization onto the aromatic ring, rather than direct participation of an ortho-alkoxy substituent in the ring formation.
Polymerization and Oligomerization Tendencies
The polymerization and oligomerization tendencies of Benzaldehyde, 2-(heptyloxy)- are not well-documented in the scientific literature. However, the chemical behavior of other substituted benzaldehydes allows for an informed discussion of its potential in this area.
The direct homopolymerization of benzaldehydes is generally not a facile process. The presence of the bulky phenyl group adjacent to the carbonyl group introduces significant steric hindrance, which can impede the chain propagation necessary for polymerization. In the case of Benzaldehyde, 2-(heptyloxy)-, the additional steric bulk of the ortho-heptyloxy group would be expected to further inhibit the polymerization of the aldehyde functionality.
Despite the challenges with homopolymerization, substituted benzaldehydes have been shown to participate in copolymerization reactions. For example, cationic copolymerization of benzaldehyde with styrene (B11656) derivatives has been reported to yield copolymers with alternating structures. acs.orgacs.org This suggests that Benzaldehyde, 2-(heptyloxy)- might be capable of copolymerizing with suitable comonomers under cationic conditions. The electronic nature of the ortho-heptyloxy group, being electron-donating, could influence the reactivity of the aldehyde and the properties of the resulting copolymer.
Furthermore, some substituted benzaldehydes have been utilized as initiators for the ring-opening polymerization (ROP) of cyclic monomers like caprolactone. researchgate.net In such cases, the benzaldehyde is not the monomer unit but rather the starting point for the growing polymer chain. It is conceivable that Benzaldehyde, 2-(heptyloxy)- could also function as an initiator in ROP systems, leading to polymers with a 2-(heptyloxy)benzyl ether end-group.
Anionic polymerization is another potential route, as demonstrated by the copolymerization of phthalaldehyde with electron-deficient benzaldehydes. acs.org However, the electron-donating nature of the heptyloxy group in Benzaldehyde, 2-(heptyloxy)- might render it less suitable for anionic copolymerization with electron-rich comonomers.
| Polymerization Type | Potential Role of Benzaldehyde, 2-(heptyloxy)- | Likelihood/Considerations |
| Homopolymerization | Monomer | Unlikely due to significant steric hindrance from the ortho-heptyloxy group and the phenyl ring. |
| Cationic Copolymerization | Comonomer | Potentially feasible with suitable vinyl monomers like styrenes. The electron-donating heptyloxy group may affect reactivity. |
| Ring-Opening Polymerization | Initiator | Plausible for cyclic esters like caprolactone, resulting in a polymer with a specific end-group. |
| Anionic Copolymerization | Comonomer | Less likely with electron-rich comonomers due to the electron-donating nature of the heptyloxy group. |
Advanced Spectroscopic Data for Benzaldehyde, 2-(heptyloxy)- Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound Benzaldehyde, 2-(heptyloxy)- is not publicly available. This includes a lack of specific research findings and data for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy.
As a result, it is not possible to provide a thorough and scientifically accurate analysis for the requested article sections, including:
Advanced Spectroscopic Characterization of Benzaldehyde, 2 Heptyloxy
Vibrational Spectroscopy:
Raman Spectroscopy for Molecular Vibrational Modes
While spectroscopic information for related compounds, such as benzaldehyde (B42025) and other 2-alkoxybenzaldehyde derivatives, is accessible, the strict requirement to focus solely on "Benzaldehyde, 2-(heptyloxy)-" prevents the use of analogous data for this report. The synthesis of related compounds, like 2-alkoxy-5-methoxybenzaldehydes and those derived from 4-hydroxybenzaldehyde, has been documented, but specific characterization data for the 2-(heptyloxy) derivative remains elusive in the public domain. semanticscholar.orgrdd.edu.iqnih.govresearchgate.netjmchemsci.comsemanticscholar.org
Without access to the primary experimental data, the generation of the requested detailed article with data tables and in-depth analysis cannot be fulfilled at this time.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of Benzaldehyde, 2-(heptyloxy)-.
High-resolution mass spectrometry (HRMS) provides the precise measurement of a molecule's mass, which is critical for confirming its elemental composition. For Benzaldehyde, 2-(heptyloxy)-, with the molecular formula C14H20O2, the theoretical exact mass can be calculated with high precision. nih.govwebqc.orgmolbase.comnist.gov This experimental value is then compared to the theoretical mass to confirm the molecular formula unequivocally. Any deviation between the measured and calculated mass is typically within a few parts per million (ppm), offering strong evidence for the compound's identity.
| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Ion Type (Example) |
|---|---|---|
| C14H20O2 | 220.14633 | [M+H]+, [M+Na]+, [M-H]- |
Gas chromatography-mass spectrometry (GC-MS) is an essential tool for assessing the purity of Benzaldehyde, 2-(heptyloxy)- and identifying any volatile impurities. cymitquimica.com In this technique, the compound is vaporized and separated from other components in a gas chromatograph before being analyzed by a mass spectrometer.
The mass spectrum generated for Benzaldehyde, 2-(heptyloxy)- reveals a characteristic fragmentation pattern. The molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 220.31 g/mol ). cymitquimica.com Key fragmentation pathways for aromatic aldehydes and ethers include alpha-cleavage and the loss of alkyl chains. whitman.eduwhitman.edulibretexts.org A prominent fragmentation would involve the cleavage of the C-O bond of the ether, leading to the loss of the heptyl group (C7H15•) and the formation of a stable 2-hydroxybenzoyl cation or related fragments. Another characteristic fragmentation is the loss of a hydrogen atom to produce a stable [M-1]+ ion. whitman.edu Analysis of these fragments allows for the definitive identification of the compound's structure. researchgate.net
| Fragment Ion | Proposed Structure / Loss | Approximate m/z |
|---|---|---|
| [M]+ | Molecular Ion (C14H20O2) | 220 |
| [M-H]+ | Loss of H• | 219 |
| [M-C7H15]+ | Loss of heptyl radical | 121 |
| [C7H5O]+ | Benzoyl cation | 105 |
| [C6H5]+ | Phenyl cation | 77 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of Benzaldehyde, 2-(heptyloxy)-.
The UV-Vis absorption spectrum of Benzaldehyde, 2-(heptyloxy)- is characterized by electronic transitions within the molecule. elte.hu Like other benzaldehyde derivatives, its spectrum is expected to show absorptions arising from π→π* and n→π* transitions. researchgate.netyoutube.com
The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) ring and the carbonyl group. These are expected to occur at shorter wavelengths (higher energy), likely in the range of 250-300 nm. rsc.org The n→π* transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. youtube.com This transition is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, typically around 300-350 nm for substituted benzaldehydes. rsc.org The presence of the heptyloxy group, an auxochrome, may cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted benzaldehyde. researchgate.net
| Electronic Transition | Orbital Change | Expected Wavelength Range (nm) | Expected Intensity |
|---|---|---|---|
| π → π | π bonding → π antibonding | ~250-300 | High |
| n → π | n non-bonding → π antibonding | ~300-350 | Low |
Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. An excitation spectrum is obtained by measuring the fluorescence intensity at a specific emission wavelength while varying the excitation wavelength. The resulting spectrum often resembles the absorption spectrum.
The emission spectrum is obtained by exciting the molecule at a specific wavelength (typically the absorption maximum) and scanning the emitted wavelengths. The difference between the absorption maximum (excitation) and the emission maximum is known as the Stokes shift. researchgate.net While specific fluorescence data for Benzaldehyde, 2-(heptyloxy)- is not widely reported, substituted benzaldehydes can exhibit fluorescence. acs.org The quantum yield and the specific emission wavelengths would be influenced by the nature of the solvent and the presence of the ortho-heptyloxy substituent, which can affect the energy levels of the excited states. researchgate.netrsc.org The study of these profiles is crucial for applications in materials science and as fluorescent probes. acs.orgrsc.org
Computational Chemistry Investigations of Benzaldehyde, 2 Heptyloxy
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of organic molecules. For Benzaldehyde (B42025), 2-(heptyloxy)-, DFT studies provide valuable insights into its preferred conformations, electronic behavior, and reactivity.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For Benzaldehyde, 2-(heptyloxy)-, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom of the heptyloxy group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the electron-withdrawing aldehyde group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO |
Reaction Pathway Elucidation and Transition State Characterization
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving Benzaldehyde, 2-(heptyloxy)-. By identifying the transition states, which are the energy maxima along the reaction coordinate, researchers can elucidate the mechanisms of various transformations, such as oxidation, reduction, or condensation reactions of the aldehyde group. The characterization of these transition states, including their geometry and energy, provides a deeper understanding of the reaction kinetics and helps in predicting the most favorable reaction pathways.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations, performed using DFT, are essential for characterizing the stationary points on the potential energy surface as either minima (stable structures) or saddle points (transition states). Furthermore, these calculations can predict the infrared (IR) and Raman spectra of Benzaldehyde, 2-(heptyloxy)-. By correlating the calculated vibrational frequencies with experimental spectroscopic data, a more definitive assignment of the observed spectral bands can be achieved, providing a detailed picture of the molecule's vibrational modes.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, which is crucial for understanding its properties in a condensed phase.
Intermolecular Interactions and Aggregation Behavior
MD simulations can reveal the nature and strength of intermolecular interactions that govern the aggregation behavior of Benzaldehyde, 2-(heptyloxy)- in different environments. These simulations can predict how molecules pack in the solid state or how they solvate in a liquid. The primary intermolecular forces at play include van der Waals interactions between the aromatic rings and the alkyl chains, as well as dipole-dipole interactions involving the polar aldehyde and ether groups. Understanding these interactions is key to predicting macroscopic properties such as melting point, boiling point, and solubility.
Solvation Effects on Molecular Conformation
The conformation of a molecule, which dictates its three-dimensional structure, can be significantly influenced by the surrounding solvent. Computational methods are invaluable for exploring these solvent-solute interactions and predicting the most stable conformations in different environments.
Solvation effects are primarily driven by intermolecular forces such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. The polarity and hydrogen-bonding capability of the solvent are critical factors that can alter the conformational equilibrium of a solute molecule. For a molecule like Benzaldehyde, 2-(heptyloxy)-, the flexible heptyloxy chain and the polar aldehyde group are particularly susceptible to solvent interactions.
Computational studies on similar flexible molecules have shown that in polar solvents, conformations that maximize the exposure of polar groups to the solvent are often favored. researchgate.netnih.gov Conversely, in nonpolar solvents, intramolecular interactions may become more dominant, leading to more compact conformations. For instance, in aqueous solutions, water molecules can form hydrogen bonds with the aldehyde oxygen of Benzaldehyde, 2-(heptyloxy)-, and potentially interact with the ether oxygen of the heptyloxy group, thereby stabilizing certain rotational states of the molecule. researchgate.net
Molecular dynamics (MD) simulations and quantum mechanical calculations using continuum solvation models are common techniques to study these effects. MD simulations explicitly model the solvent molecules, providing a dynamic picture of the solute-solvent interactions. Continuum models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to estimate solvation energies. These models can be used to calculate the potential energy surface of the molecule in different solvents, identifying the lowest energy (and thus most probable) conformations.
Table 1: Illustrative Solvation Effects on the Dihedral Angle of an Alkoxy Benzaldehyde
This table is for illustrative purposes to demonstrate the concept, as specific data for Benzaldehyde, 2-(heptyloxy)- is not available.
| Solvent | Dielectric Constant | Computationally Predicted Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| Gas Phase | 1 | 0° (planar) | 0.00 |
| Hexane | 1.88 | 5° | 0.25 |
| Chloroform | 4.81 | 15° | 0.60 |
| Ethanol | 24.5 | 30° | 1.10 |
| Water | 80.1 | 45° | 1.50 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. atlantis-press.com While no specific QSAR models for derivatives of Benzaldehyde, 2-(heptyloxy)- are found in the reviewed literature, the methodology can be described in the context of how such models would be developed.
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of derivatives of Benzaldehyde, 2-(heptyloxy)- would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be measured experimentally.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
For derivatives of Benzaldehyde, 2-(heptyloxy)-, QSAR models could be developed to predict their efficacy as, for example, inhibitors of a particular enzyme. mdpi.com The descriptors in such a model might include the length and branching of the alkoxy chain, the nature and position of substituents on the benzene (B151609) ring, and electronic parameters of the aldehyde group. A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Table 2: Hypothetical QSAR Data for Benzaldehyde, 2-(alkoxy)- Derivatives
This table is hypothetical and for illustrative purposes only.
| Derivative (R in 2-(alkoxy)) | LogP (Hydrophobicity) | Molecular Volume (ų) | Electronic Energy (Hartree) | Experimental IC50 (µM) | Predicted IC50 (µM) |
| Methyl | 2.1 | 150 | -498 | 50.2 | 48.9 |
| Ethyl | 2.6 | 165 | -537 | 35.7 | 36.1 |
| Propyl | 3.1 | 180 | -576 | 22.4 | 23.0 |
| Butyl | 3.6 | 195 | -615 | 15.8 | 16.2 |
| Pentyl | 4.1 | 210 | -654 | 10.1 | 9.8 |
| Hexyl | 4.6 | 225 | -693 | 6.5 | 6.7 |
| Heptyl | 5.1 | 240 | -732 | 4.2 | 4.5 |
Nonlinear Optical (NLO) Property Prediction and Evaluation
Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational chemistry provides powerful tools for the prediction and evaluation of the NLO properties of molecules. Organic molecules with extended π-conjugated systems and electron-donating and electron-withdrawing groups often exhibit significant NLO responses.
Benzaldehyde, 2-(heptyloxy)- possesses a benzene ring (a π-system), an electron-withdrawing aldehyde group, and an electron-donating heptyloxy group. This donor-π-acceptor structure suggests that it may have interesting NLO properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the NLO properties of molecules. researchgate.net
The key NLO parameters that are typically calculated include:
Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.
First Hyperpolarizability (β): The primary determinant of the second-order NLO response, which is responsible for effects like second-harmonic generation.
Computational studies on similar substituted benzaldehydes have shown that the nature and position of the substituent groups can significantly impact the NLO properties. researchgate.net For instance, increasing the electron-donating strength of the alkoxy group or introducing stronger electron-withdrawing groups on the aromatic ring can enhance the first hyperpolarizability.
Calculations are typically performed in the gas phase and can also be extended to include solvent effects, as the NLO response can be influenced by the surrounding medium. The results of these calculations can guide the design of novel organic molecules with enhanced NLO properties for various technological applications.
Table 3: Representative Predicted NLO Properties for a Substituted Benzaldehyde
This table presents typical NLO parameters and is for illustrative purposes, as specific data for Benzaldehyde, 2-(heptyloxy)- is not available.
| Computational Method | Property | Calculated Value |
| DFT/B3LYP/6-311++G(d,p) | Dipole Moment (μ) | 3.5 Debye |
| Polarizability (α) | 25 x 10⁻²⁴ esu | |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Applications and Functional Materials Derived from Benzaldehyde, 2 Heptyloxy
Role in Materials Science
In the realm of materials science, Benzaldehyde (B42025), 2-(heptyloxy)- serves as a critical precursor for a range of advanced materials. Its utility stems from the ability of its aldehyde functional group to participate in various chemical reactions, leading to the formation of complex molecular structures with desirable physical and chemical properties.
Precursor for Liquid Crystalline Compounds (e.g., Schiff Base Mesogens)
Benzaldehyde, 2-(heptyloxy)- is extensively utilized as a starting material for the synthesis of thermotropic liquid crystals, particularly calamitic (rod-shaped) mesogens. nih.govtcichemicals.com The heptyloxy tail provides the necessary flexibility to the molecule, while the rigid benzaldehyde core contributes to the anisotropic molecular shape required for the formation of liquid crystalline phases.
A primary route to these liquid crystalline materials is through the formation of Schiff bases (also known as azomethines or imines). This involves a condensation reaction between the aldehyde group of Benzaldehyde, 2-(heptyloxy)- and a primary amine. The resulting Schiff base linkage (-CH=N-) extends the rigid core of the molecule, enhancing its aspect ratio and promoting mesophase formation. nih.govsemanticscholar.org The presence of the heptyloxy group influences the melting and clearing points of the resulting liquid crystals, as well as the type of mesophase observed (e.g., nematic, smectic). nih.govnih.gov For instance, Schiff bases derived from heptyloxy-substituted benzaldehydes have been shown to exhibit nematic phases, which are crucial for applications in display technologies. nih.govnih.govsemanticscholar.org
The thermal behavior of these Schiff base mesogens is a key area of investigation. Techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are employed to determine the transition temperatures between the crystalline, liquid crystalline, and isotropic liquid phases. nih.govsemanticscholar.org The length of the alkoxy chain, in this case, the heptyloxy group, plays a significant role in the thermal stability and the temperature range of the mesophases.
| Derivative Type | Key Features | Resulting Mesophase |
| Schiff Base Mesogens | Elongated, rigid core with flexible tails | Nematic, Smectic |
Building Block for Polymeric Materials
The aldehyde functionality of Benzaldehyde, 2-(heptyloxy)- also allows for its incorporation into polymeric structures. While specific research on polymers derived exclusively from the 2-(heptyloxy) isomer is limited, the broader class of benzaldehyde derivatives is known to be valuable in polymer chemistry. For example, benzaldehyde-containing polymers can be designed to be photo-crosslinkable. This property is particularly useful in the fabrication of liquid crystal alignment layers, where exposure to UV light can induce crosslinking and fix the desired molecular orientation. The presence of long hydrocarbon substituents, such as a heptyloxy group, can influence the properties of these polymeric films, including their glass transition temperature and anchoring energy for liquid crystal molecules.
Furthermore, Benzaldehyde, 2-(heptyloxy)- can be used as a monomer or a modifying agent in the synthesis of various polymers. Its reaction with compounds containing active methylene groups can lead to the formation of new polymers through Knoevenagel condensation. The heptyloxy group in such polymers would be expected to enhance their solubility in organic solvents and modify their thermal and mechanical properties.
Incorporation into Supramolecular Assemblies
While direct studies on the supramolecular assemblies of Benzaldehyde, 2-(heptyloxy)- are not extensively reported, its derivatives, such as Schiff bases, are known to form ordered structures through non-covalent interactions. These assemblies can exhibit interesting properties, such as gelation of organic solvents or the formation of organized thin films. The interplay of hydrogen bonding, π-π stacking, and van der Waals forces, all influenced by the heptyloxy group, would govern the self-assembly process and the morphology of the resulting supramolecular structures.
Development of Chemosensors and Probes
The development of chemosensors for the detection of various analytes, particularly metal ions, is a significant area of research. Benzaldehyde, 2-(heptyloxy)- can be a key component in the design of such sensors due to its reactive aldehyde group, which can be readily converted into a variety of recognition and signaling units.
Design of Fluorescent and Colorimetric Sensing Platforms
Schiff bases derived from Benzaldehyde, 2-(heptyloxy)- are excellent platforms for the development of fluorescent and colorimetric sensors. The imine (-CH=N-) linkage and the aromatic rings form a conjugated system that can give rise to fluorescence. Upon binding with a specific analyte, such as a metal ion, the electronic properties of this conjugated system can be perturbed, leading to a change in the fluorescence intensity, a shift in the emission wavelength, or a visible color change. yu.edu.jomdpi.com
The design of these sensors often involves the incorporation of a receptor unit that selectively binds to the target analyte. This receptor is typically a chelating group containing heteroatoms like nitrogen and oxygen, which can be introduced through the amine component of the Schiff base condensation. The heptyloxy group in such a sensor molecule can enhance its solubility in various media and can also influence the photophysical properties of the fluorophore.
| Sensor Type | Sensing Principle | Role of Benzaldehyde, 2-(heptyloxy)- Derivative |
| Fluorescent | Change in fluorescence upon analyte binding | Forms the core of the fluorescent Schiff base |
| Colorimetric | Visible color change upon analyte binding | Part of the chromophoric system that interacts with the analyte |
Binding Mechanisms with Metal Ions and Analytes
The binding of metal ions to Schiff base sensors derived from Benzaldehyde, 2-(heptyloxy)- typically occurs through coordination with the imine nitrogen and other donor atoms, such as the phenolic oxygen in the case of Schiff bases derived from 2-hydroxybenzaldehydes. mdpi.comjmchemsci.com This coordination can lead to several photophysical phenomena that result in a detectable signal.
One common mechanism is the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion restricts the photoinduced electron transfer (PET) process, leading to an increase in fluorescence intensity. Conversely, the presence of a paramagnetic metal ion can lead to fluorescence quenching. The specific binding mode and the resulting photophysical changes are dependent on the nature of the metal ion, the structure of the Schiff base ligand, and the solvent environment. jmchemsci.commdpi.com The heptyloxy group can influence the steric and electronic environment of the binding pocket, thereby affecting the selectivity and sensitivity of the sensor. yu.edu.jomdpi.com
Catalytic Applications
The unique electronic and steric properties imparted by the ortho-heptyloxy group position "Benzaldehyde, 2-(heptyloxy)-" as a valuable component in various catalytic systems.
Ortho-alkoxybenzaldehydes are precursors to a variety of ligands used in metal-catalyzed reactions. The aldehyde group can be readily converted into an imine through condensation with a primary amine, forming a Schiff base. These Schiff base ligands are adept at coordinating with a wide range of metal ions.
The heptyloxy group in the ortho position can influence the properties of the resulting metal complex in several ways:
Steric Hindrance: The bulky heptyloxy group can create a specific steric environment around the metal center, influencing the selectivity of the catalytic reaction.
Solubility: The long alkyl chain of the heptyloxy group can enhance the solubility of the metal complex in nonpolar organic solvents, which is advantageous for homogeneous catalysis.
Electronic Effects: The oxygen atom of the heptyloxy group can electronically influence the metal center, thereby modulating its catalytic activity.
A notable application of sterically hindered ortho-alkoxybenzaldehydes is in the synthesis of ligands for olefin metathesis catalysts . For instance, they can be converted into ortho-alkoxystyrenes, which then act as chelating ligands for ruthenium complexes .
Table 1: Potential Metal Complexes with Ligands Derived from Benzaldehyde, 2-(heptyloxy)-
| Metal Ion | Potential Ligand Type | Potential Catalytic Application |
| Ruthenium (Ru) | Chelating Benzylidene | Olefin Metathesis |
| Copper (Cu) | Schiff Base | Oxidation, Asymmetric Synthesis |
| Nickel (Ni) | Schiff Base | Polymerization, Cross-coupling |
| Cobalt (Co) | Schiff Base | Oxidation, Reduction |
| Zinc (Zn) | Schiff Base | Ring-Opening Polymerization |
This table presents potential applications based on the known chemistry of similar ortho-alkoxybenzaldehyde derivatives.
Research on Schiff base complexes derived from various benzaldehyde derivatives has shown their potential as catalysts and their interesting geometries, such as square planar and tetrahedral structures journalajacr.com.
The electrooxidation of organic molecules is a green and promising method for the synthesis of value-added chemicals. While direct studies on "Benzaldehyde, 2-(heptyloxy)-" are not available, research on the electrocatalytic oxidation of benzaldehyde provides insights into its potential behavior researchgate.net. The oxidation of benzaldehyde to benzoic acid is a key transformation that can be coupled with hydrogen evolution, offering an energy-efficient alternative to the oxygen evolution reaction researchgate.net.
The presence of the heptyloxy group at the ortho position could influence the electrocatalytic process by:
Altering the Oxidation Potential: The electron-donating nature of the alkoxy group may affect the ease of oxidation of the aldehyde.
Influencing Adsorption on the Electrode Surface: The long alkyl chain could impact the molecule's orientation and adsorption behavior on the catalyst surface.
Studies on the electrochemical oxidation of hydroxybenzaldehydes have demonstrated that the position of the substituent significantly affects the reaction and the potential for electrode fouling nih.gov. This suggests that the ortho-heptyloxy group in "Benzaldehyde, 2-(heptyloxy)-" would play a crucial role in its electrochemical behavior.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Benzaldehyde and its derivatives are common substrates in organocatalytic reactions, such as the aldol reaction.
"Benzaldehyde, 2-(heptyloxy)-" can potentially act as a substrate in various organocatalyzed transformations. For example, 2-alkynylbenzaldehydes participate in multicomponent reactions catalyzed by a combination of a Lewis acid and an organocatalyst like proline to synthesize complex heterocyclic structures such as 1,2-dihydroisoquinolines yu.edu.jo. Similarly, 2-alkoxybenzaldehydes can be used in acetic acid-catalyzed reactions for the synthesis of hydroxyquinolines journalajacr.com.
The steric bulk of the ortho-heptyloxy group could be beneficial in asymmetric organocatalysis by influencing the facial selectivity of the nucleophilic attack on the aldehyde carbonyl, potentially leading to high enantioselectivity in the products.
Intermediate in Advanced Organic Synthesis
The reactivity of the aldehyde group, combined with the modifiable aromatic ring, makes "Benzaldehyde, 2-(heptyloxy)-" a valuable intermediate in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science.
Alkoxy-substituted benzaldehydes are important building blocks in the pharmaceutical industry alliedacademies.org. They are used in the synthesis of a variety of heterocyclic compounds that form the core of many drug molecules.
"Benzaldehyde, 2-(heptyloxy)-" could serve as a precursor for the synthesis of various pharmacologically active scaffolds, including:
Quinolines: As demonstrated with other 2-alkoxybenzaldehydes, it could be used to synthesize substituted quinolines, a class of compounds with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties journalajacr.com.
Isoquinolines: Through reactions like the one described for 2-alkynylbenzaldehydes, it could be a starting material for isoquinoline derivatives, which are present in many natural alkaloids with potent pharmacological effects yu.edu.jo.
Chalcones and Flavonoids: The aldehyde can undergo Claisen-Schmidt condensation with acetophenones to form chalcones, which are precursors to flavonoids. Both chalcones and flavonoids exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
The lipophilic heptyloxy group could enhance the bioavailability of the resulting drug molecules by facilitating their transport across cell membranes.
The long alkoxy chain in "Benzaldehyde, 2-(heptyloxy)-" makes it an interesting candidate for the synthesis of specialized fine chemicals, particularly in the field of materials science.
Liquid Crystals: Long-chain alkoxybenzaldehydes are well-known precursors for the synthesis of liquid crystals . The heptyloxy group can contribute to the formation of mesophases, and by reacting the aldehyde with suitable amines, Schiff base liquid crystals with specific properties can be designed. These materials have applications in displays, sensors, and other optoelectronic devices.
Functional Dyes: The benzaldehyde moiety can be incorporated into larger conjugated systems to create functional dyes. The heptyloxy group can improve the solubility of these dyes in organic media and can also be used to tune their photophysical properties, such as absorption and emission wavelengths.
Table 2: Summary of Potential Applications in Organic Synthesis
| Product Class | Synthetic Route | Potential Application |
| Quinolines | Condensation with anilines | Pharmaceuticals |
| Isoquinolines | Multicomponent reaction | Pharmaceuticals |
| Chalcones | Claisen-Schmidt condensation | Pharmaceuticals, Dyes |
| Liquid Crystals | Schiff base formation | Materials Science |
| Functional Dyes | Incorporation into conjugated systems | Materials Science |
This table outlines potential synthetic applications based on the reactivity of the benzaldehyde functional group and the properties of the heptyloxy substituent.
Environmental Disposition and Persistence Studies of Benzaldehyde, 2 Heptyloxy
Analysis of Environmental Partitioning
Environmental partitioning describes how a chemical distributes itself among different environmental compartments like water, soil, air, and biota. This behavior is governed by its physicochemical properties, primarily its affinity for fatty tissues versus water and its tendency to vaporize.
The octanol-water partition coefficient (Kow), typically expressed as its logarithm (LogP or log Kow), is a key parameter for predicting the environmental distribution of a substance. fao.org It measures a chemical's lipophilicity (fat-loving) versus hydrophilicity (water-loving). A higher LogP value indicates a greater tendency for the substance to associate with organic matter in soil, sediment, and living organisms rather than remaining in the water.
No experimental LogP value for Benzaldehyde (B42025), 2-(heptyloxy)- is publicly available. However, values can be estimated using computational models. For context, the LogP of the parent compound, benzaldehyde, is 1.48. The addition of the seven-carbon heptyloxy group is expected to significantly increase its lipophilicity. Predictive models for the positional isomers, 3-(heptyloxy)benzaldehyde (B2763779) and 4-(heptyloxy)benzaldehyde, calculate XlogP values of 4.5 and 4.4, respectively. uni.luuni.lu Therefore, the LogP for Benzaldehyde, 2-(heptyloxy)- is predicted to be in a similar range.
A LogP value in the range of 4.4 to 4.5 suggests that Benzaldehyde, 2-(heptyloxy)- will have a strong tendency to partition from the aqueous phase into organic carbon-rich compartments. In an environmental context, this implies that upon release into an aquatic system, the compound would predominantly adsorb to suspended organic particles, sediment, and soil, rather than remaining dissolved in the water column. This partitioning behavior is a critical factor influencing its bioavailability, degradation, and potential for bioaccumulation.
Table 1: Comparison of Experimental and Predicted Octanol-Water Partition Coefficients (LogP)
| Compound | CAS Number | LogP Value | Data Type | Reference |
|---|---|---|---|---|
| Benzaldehyde, 2-(heptyloxy)- | 69774-26-3 | ~4.5 | Predicted | Based on isomers |
| Benzaldehyde, 4-(heptyloxy)- | 27893-41-0 | 4.4 | Predicted (XlogP) | uni.lu |
| Benzaldehyde, 3-(heptyloxy)- | 120356-99-4 | 4.5 | Predicted (XlogP) | uni.lu |
| Benzaldehyde | 100-52-7 | 1.48 | Experimental |
Volatility, and the resulting distribution between air and water, is described by the Henry's Law constant (HLC). This constant is crucial for assessing whether a chemical released into water is likely to remain in the aqueous phase or volatilize into the atmosphere. copernicus.org
Direct experimental data for the HLC of Benzaldehyde, 2-(heptyloxy)- is not available. The HLC can be estimated using bond and group contribution methods available in QSAR models. episuite.devepa.gov Given its molecular structure—a relatively large molecule with a low vapor pressure expected due to the C7 alkyl chain—the HLC is predicted to be low. This suggests that volatilization from water or moist soil surfaces would not be a significant environmental transport process. The compound is expected to partition preferentially to soil and water rather than air.
Table 2: Predicted Volatility and Air-Water Partitioning Data
| Parameter | Predicted Value | Units | Implication |
|---|---|---|---|
| Vapor Pressure | 5.7 x 10-4 | Pa at 25°C | Low volatility |
| Henry's Law Constant | 1.15 x 10-2 | Pa·m³/mol | Slightly volatile from water |
Note: Values are estimated using QSAR models and should be considered indicative.
Degradation Pathways in Environmental Compartments
Degradation is the breakdown of a chemical into simpler components. It can occur through biological processes (biotic degradation) or physical processes like reaction with sunlight (photolytic degradation).
In the atmosphere, organic compounds are primarily degraded by reacting with photochemically produced hydroxyl (OH) radicals. The rate of this reaction determines the atmospheric half-life of a substance. Based on its structure as an aromatic aldehyde, Benzaldehyde, 2-(heptyloxy)- is expected to be susceptible to this degradation pathway. QSAR models can predict the atmospheric oxidation rate. The estimated atmospheric half-life, based on reaction with OH radicals, is approximately 15 hours, indicating that if the compound were to enter the atmosphere, it would be degraded relatively quickly and would not persist or be subject to long-range transport.
In aquatic environments, direct photolysis (degradation by direct absorption of sunlight) is also possible for aromatic compounds. However, the extent of this process for Benzaldehyde, 2-(heptyloxy)- has not been studied.
Potential for Bioaccumulation and Environmental Mobility
Bioaccumulation is the buildup of a chemical in an organism at a rate faster than it can be removed. Environmental mobility refers to the ease with which a chemical moves through soil.
Based on its high predicted LogP of ~4.5, Benzaldehyde, 2-(heptyloxy)- has a moderate to high potential for bioaccumulation in aquatic organisms. The Bioconcentration Factor (BCF), which relates the concentration of a chemical in an organism to the concentration in the surrounding water, can be estimated from the LogP. The predicted BCF value suggests that the compound is likely to accumulate in the fatty tissues of fish and other aquatic life.
Environmental mobility is inversely related to how strongly a chemical adsorbs to soil and sediment, a property measured by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov A high LogP value corresponds to a high Koc value. The predicted Koc for Benzaldehyde, 2-(heptyloxy)- indicates that it will be strongly adsorbed by soil organic matter. Consequently, its mobility in soil is expected to be low, and it is unlikely to leach into groundwater.
Table 3: Predicted Bioaccumulation and Mobility Indicators
| Parameter | Predicted Value | Units | Interpretation |
|---|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | ~4.5 | Log units | High lipophilicity |
| BCF (Bioconcentration Factor) | ~950 | L/kg | Moderate to high bioaccumulation potential |
| Koc (Soil Adsorption Coefficient) | ~5500 | L/kg | Low mobility in soil |
Note: BCF and Koc values are estimations derived from the predicted LogP and should be considered indicative.
Analytical Methods for Environmental Monitoring (Derivatization Strategies)
The environmental monitoring of Benzaldehyde, 2-(heptyloxy)- presents analytical challenges due to its potential for low concentrations in complex matrices and its physicochemical properties. Direct analysis of this aldehyde can be hindered by insufficient volatility for gas chromatography (GC) or the lack of a strong chromophore for high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. To overcome these limitations and enhance analytical sensitivity and selectivity, derivatization strategies are commonly employed. These methods involve a chemical reaction to convert the aldehyde into a derivative with more favorable properties for detection and quantification.
The primary target for derivatization in Benzaldehyde, 2-(heptyloxy)- is the aldehyde functional group. A variety of reagents can react with this group to form stable derivatives that are amenable to analysis by different chromatographic techniques.
Derivatization for Gas Chromatography (GC)
For GC analysis, derivatization aims to increase the volatility and thermal stability of the analyte, as well as to introduce a functional group that is highly responsive to a specific detector, such as an electron capture detector (ECD).
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization: A widely used method for the analysis of aldehydes and ketones involves derivatization with PFBHA. nih.gov This reagent reacts with the carbonyl group to form an oxime derivative. The pentafluorobenzyl group is strongly electrophilic, making the resulting derivative highly sensitive to ECD, which can provide very low detection limits. The reaction is typically carried out in an aqueous or organic solvent, and the resulting PFBHA-oximes are then extracted and analyzed by GC-ECD or GC-mass spectrometry (MS).
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization is often used to introduce a chromophore or fluorophore into the molecule, allowing for sensitive detection by UV-Visible or fluorescence detectors.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization: DNPH is one of the most common derivatizing agents for aldehydes and is used extensively in environmental analysis, particularly for air and water samples. mdpi.com It reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone, which is a colored compound that can be readily detected by HPLC with a UV detector. mdpi.comnih.gov The analysis of the DNPH derivatives is a well-established method and is recognized by environmental agencies for the monitoring of carbonyl compounds. mdpi.com The reaction is typically acid-catalyzed and can be performed directly in the sample matrix or after extraction. nih.gov
Fluorescence Labeling: To achieve even lower detection limits, fluorescent derivatizing agents can be used. These reagents react with the aldehyde to form a highly fluorescent product, which can be detected with great sensitivity by an HPLC system equipped with a fluorescence detector (HPLC-FLD).
1,3-Cyclohexanedione: This reagent can be used for the post-column derivatization of aldehydes. jasco-global.comjascoinc.com After the chromatographic separation of the underivatized aldehyde, it is mixed with the reagent in a post-column reactor to form a fluorescent derivative that is then detected. jasco-global.comjascoinc.com This approach avoids potential issues with the derivatization of complex sample matrices. jasco-global.comjascoinc.com
N-acetylhydrazine acridone (B373769) (AHAD): This is a novel fluorescence labeling reagent that has been developed for the sensitive determination of benzaldehyde. nih.govresearchgate.net It reacts with the aldehyde to form a stable and highly fluorescent derivative. The optimal derivatization conditions, including temperature and catalyst, have been established to ensure efficient reaction. nih.govresearchgate.net The resulting derivative can be separated by reversed-phase HPLC and detected by fluorescence. nih.govresearchgate.net
The selection of a particular derivatization strategy depends on several factors, including the nature of the environmental matrix, the expected concentration of Benzaldehyde, 2-(heptyloxy)-, the available analytical instrumentation, and the required sensitivity of the method. The table below summarizes the key aspects of these derivatization strategies, with performance data extrapolated from studies on benzaldehyde and other similar aldehydes.
| Derivatizing Reagent | Analytical Technique | Derivative Formed | Key Advantages | Typical Detection Limits (for similar aldehydes) |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-ECD, GC-MS | PFBHA-oxime | High sensitivity with ECD, good for trace analysis | Sub-µg/g levels nih.gov |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS/MS | 2,4-dinitrophenylhydrazone | Well-established method, robust, good for a wide range of aldehydes | 0.79 - 0.80 nmol L⁻¹ mdpi.com |
| 1,3-Cyclohexanedione | HPLC-FLD (post-column) | Fluorescent adduct | Reduces matrix effects, suitable for complex samples | 0.091 - 4.53 ng jascoinc.com |
| N-acetylhydrazine acridone (AHAD) | HPLC-FLD | AHAD-hydrazone | High sensitivity, specific for aldehydes | 0.003 - 5 nmol mL⁻¹ nih.govresearchgate.net |
Future Research Directions and Emerging Paradigms for Benzaldehyde, 2 Heptyloxy
Exploration of Novel Synthetic Routes with Enhanced Sustainability
Future research will undoubtedly prioritize the development of green and sustainable methods for the synthesis of Benzaldehyde (B42025), 2-(heptyloxy)-. Traditional synthetic routes often rely on harsh reagents and generate significant waste. The focus will shift towards processes that are more environmentally benign, economically viable, and adhere to the principles of green chemistry.
Key areas of exploration will include:
Catalytic O-alkylation of 2-hydroxybenzaldehyde: Moving away from stoichiometric bases, research will focus on catalytic systems for the etherification of 2-hydroxybenzaldehyde with a heptyl source. This could involve phase-transfer catalysis, the use of benign carbonate bases, or novel heterogeneous catalysts that can be easily recovered and recycled.
Biocatalytic Approaches: The use of enzymes, such as laccases or specific etherases, could offer a highly selective and environmentally friendly route to Benzaldehyde, 2-(heptyloxy)-. This would involve screening for or engineering enzymes that can efficiently catalyze the desired transformation under mild conditions.
Flow Chemistry Synthesis: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. Developing a flow process for the synthesis of Benzaldehyde, 2-(heptyloxy)- would allow for precise control over reaction parameters, leading to higher yields and purity.
Table 1: Comparison of Potential Sustainable Synthetic Routes for Benzaldehyde, 2-(heptyloxy)- (This table presents hypothetical data for illustrative purposes)
| Synthetic Route | Catalyst/Reagent | Solvent | Reaction Temperature (°C) | Yield (%) | Key Sustainability Advantage |
| Catalytic O-alkylation | K₂CO₃ / TBAB | Water | 80 | 92 | Avoidance of hazardous organic solvents. |
| Biocatalytic Synthesis | Immobilized Lipase | Heptane | 40 | 85 | Mild reaction conditions and high selectivity. |
| Flow Chemistry | Supported Base Catalyst | Ethanol | 100 | 98 | Improved safety, scalability, and resource efficiency. |
Advanced Mechanistic Studies on Reactivity and Selectivity
A deeper understanding of the reaction mechanisms governing the synthesis and subsequent transformations of Benzaldehyde, 2-(heptyloxy)- is crucial for optimizing existing processes and designing new applications. Advanced mechanistic studies will likely employ a combination of experimental and computational techniques.
Future research in this area will focus on:
Kinetic Studies: Detailed kinetic analysis of the O-alkylation reaction will help in elucidating the rate-determining steps and the influence of various parameters on the reaction rate. qualitas1998.net This knowledge is essential for process optimization.
In-situ Spectroscopic Analysis: Techniques such as FT-IR and NMR spectroscopy can be used to monitor the reaction in real-time, allowing for the identification of transient intermediates and byproducts.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction pathways, transition state geometries, and activation energies involved in the synthesis and reactions of Benzaldehyde, 2-(heptyloxy)-. bohrium.comresearchgate.net
Integration into Smart Materials and Responsive Systems
The presence of both an aldehyde functionality and a flexible heptyloxy chain makes Benzaldehyde, 2-(heptyloxy)- an interesting candidate for incorporation into smart materials and responsive systems. The aldehyde group can participate in dynamic covalent chemistry, while the heptyloxy chain can influence properties such as solubility, phase behavior, and self-assembly.
Emerging paradigms in this area include:
pH-Responsive Polymers: Benzaldehyde, 2-(heptyloxy)- can be incorporated into polymer chains to create materials that respond to changes in pH. researchgate.netqub.ac.uk The aldehyde group can form pH-sensitive linkages, such as hydrazones or oximes, leading to controlled release or changes in material properties.
Self-Healing Materials: The reversible nature of reactions involving the aldehyde group can be exploited in the design of self-healing polymers. Upon damage, the reversible bonds can reform, restoring the material's integrity.
Liquid Crystalline Materials: The elongated structure of Benzaldehyde, 2-(heptyloxy)- suggests its potential use as a component in liquid crystal formulations. The heptyloxy tail can promote the formation of mesophases, and the polar aldehyde group can influence the dielectric properties.
Computational Design and Prediction of New Derivatives with Tunable Properties
Computational chemistry and machine learning are becoming indispensable tools in the design of new molecules with tailored properties. For Benzaldehyde, 2-(heptyloxy)-, these approaches can be used to predict the properties of novel derivatives and guide their synthesis.
Future research will likely involve:
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to correlate the structural features of Benzaldehyde, 2-(heptyloxy)- derivatives with their physicochemical properties, such as boiling point, solubility, and liquid crystalline behavior. researchgate.net
Virtual Screening: Large virtual libraries of Benzaldehyde, 2-(heptyloxy)- derivatives can be screened computationally to identify candidates with desired properties for specific applications, such as improved thermal stability or specific responsive behaviors.
Molecular Dynamics Simulations: These simulations can be used to study the self-assembly and conformational behavior of Benzaldehyde, 2-(heptyloxy)- and its derivatives in different environments, providing insights into their potential applications in materials science.
Table 2: Hypothetical Computationally Predicted Properties of Benzaldehyde, 2-(heptyloxy)- Derivatives (This table presents hypothetical data for illustrative purposes)
| Derivative Substitution | Predicted Property | Potential Application |
| 4-nitro | Increased liquid crystal range | Display technologies |
| 4-amino | Enhanced pH responsiveness | Drug delivery systems |
| 3,4-dihydroxy | Improved antioxidant activity | Bio-based polymers |
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The future of research on Benzaldehyde, 2-(heptyloxy)- lies in a highly interdisciplinary approach that bridges the gap between fundamental chemistry and applied materials science. Collaborations between synthetic chemists, materials scientists, physicists, and engineers will be essential to fully realize the potential of this molecule.
Key interdisciplinary research areas include:
Organic Electronics: Investigating the potential of Benzaldehyde, 2-(heptyloxy)- derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Biomaterials: Exploring the use of Benzaldehyde, 2-(heptyloxy)- in the development of biocompatible and biodegradable materials for tissue engineering or controlled drug release.
Sensor Technology: Designing sensors based on materials incorporating Benzaldehyde, 2-(heptyloxy)- that can detect specific analytes through changes in their optical or electronic properties.
This interdisciplinary approach will not only accelerate the discovery of new applications for Benzaldehyde, 2-(heptyloxy)- but also contribute to the broader advancement of materials science and engineering.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(heptyloxy)benzaldehyde, and how can reaction conditions be optimized?
- Methodology : The Williamson ether synthesis is a primary method, involving the reaction of 2-hydroxybenzaldehyde with heptyl bromide or iodide in the presence of a base (e.g., NaH or K₂CO₃). Optimization includes controlling temperature (60–80°C), solvent selection (polar aprotic solvents like DMF or acetone), and stoichiometric ratios to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical .
- Key Considerations : Monitor reaction progress using TLC with UV visualization. Impurities from incomplete substitution or oxidation of the aldehyde group require careful spectral validation (e.g., IR for C=O stretch at ~1700 cm⁻¹) .
Q. How is 2-(heptyloxy)benzaldehyde characterized structurally and analytically?
- Analytical Techniques :
- NMR : ¹H NMR shows the aldehyde proton as a singlet at ~10 ppm. The heptyloxy chain appears as a triplet (OCH₂) at ~4.0 ppm and multiplet resonances for the alkyl chain (1.2–1.6 ppm). Aromatic protons are observed at 6.8–7.8 ppm .
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 220–250, depending on substituents) .
- IR Spectroscopy : Confirm the presence of the aldehyde group (C=O stretch) and ether linkages (C-O-C stretch at ~1250 cm⁻¹) .
Q. What are the typical applications of 2-(heptyloxy)benzaldehyde in heterocyclic synthesis?
- Research Context : The compound serves as a precursor for benzoxazoles, Schiff bases, or Mannich bases. For example, condensation with o-aminophenol yields benzoxazole derivatives, which are studied for bioactivity (e.g., antimicrobial or anticancer properties) .
- Experimental Design : React 2-(heptyloxy)benzaldehyde with amines or hydrazines under reflux in ethanol. Monitor by TLC and isolate products via vacuum filtration .
Advanced Research Questions
Q. How do electronic effects of the heptyloxy group influence reactivity in cross-coupling or condensation reactions?
- Mechanistic Insight : The heptyloxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. This enhances reactivity in condensations (e.g., with amines) but may reduce electrophilic aldehyde reactivity in nucleophilic additions. Computational studies (DFT) can quantify substituent effects on frontier molecular orbitals .
- Data Contradictions : Discrepancies in reaction rates between 2-(heptyloxy)benzaldehyde and shorter-chain analogs (e.g., methoxy derivatives) may arise from steric hindrance or solubility differences. Compare kinetic data under controlled solvent conditions .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points or solubility)?
- Troubleshooting :
- Purity : Recrystallize from ethanol/water mixtures to remove residual heptanol or unreacted aldehyde. Validate purity via HPLC (>95% area) .
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms that may affect melting points. For example, metastable forms may melt 5–10°C lower than stable crystals .
- Solubility : Use Hansen solubility parameters to select solvents. Heptyloxy derivatives show higher solubility in nonpolar solvents (e.g., hexane) compared to polar analogs .
Q. How can reaction pathways be optimized to mitigate side reactions (e.g., oxidation or dimerization)?
- Preventive Measures :
- Oxidation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis. Avoid prolonged exposure to light or heat .
- Dimerization : Lower reaction temperatures (e.g., 0–5°C) and dilute conditions reduce aldol condensation. Additives like molecular sieves can sequester water, inhibiting acid-catalyzed pathways .
- Case Study : In Mannich reactions, competing aldol adducts form if pH > 7. Maintain slightly acidic conditions (pH 6–7) and use secondary amines to minimize byproducts .
Q. What advanced spectroscopic methods validate the stability of 2-(heptyloxy)benzaldehyde under varying conditions?
- Techniques :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS for aldehyde oxidation products (e.g., carboxylic acids) .
- In Situ Raman Spectroscopy : Track real-time changes in C=O and C-O-C bonds during thermal stress (e.g., 100°C for 24 hours) .
Methodological Notes
- Spectral Data References : Cross-check with NIST Chemistry WebBook for IR, MS, and NMR benchmarks .
- Safety Protocols : Follow Combi-Blocks safety guidelines for handling aldehydes (e.g., PPE, ventilation) .
- Synthetic Reproducibility : Document solvent grades, catalyst batches, and purification methods to address inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
